REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=[CH:5][CH:4]=1.C([Li])CCC.[C:17](=[O:19])=[O:18]>C1COCC1>[C:17]([CH2:2][C:3]1[C:8]([C:9]([OH:11])=[O:10])=[CH:7][N:6]=[CH:5][CH:4]=1)([OH:19])=[O:18] |f:0.1|
|
Name
|
|
Quantity
|
952 mg
|
Type
|
reactant
|
Smiles
|
Cl.CC1=CC=NC=C1C(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
17 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below −50°
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained at −78° for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
bubbled through the solution for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature between −30 to −20°
|
Type
|
ADDITION
|
Details
|
poured into water (30 ml)
|
Type
|
ADDITION
|
Details
|
to this was added 1M HCl (30 ml)
|
Type
|
WASH
|
Details
|
The solution was washed with DCM (2×20 ml)
|
Type
|
CONCENTRATION
|
Details
|
the aqueous layer concentrated in vacuo at a temperature below 50°
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)CC1=CC=NC=C1C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |